

Crystallography of BY27 Bound to BRD4 BD2: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target in oncology and inflammation research. BRD4 contains two tandem bromodomains, BD1 and BD2, which are responsible for recognizing acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. While many inhibitors target both bromodomains, there is growing interest in developing selective inhibitors for either BD1 or BD2 to potentially achieve more specific therapeutic effects with an improved safety profile. **BY27** is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins.[1] This technical guide provides a detailed overview of the crystallography of **BY27** in complex with a BET bromodomain 2, serving as a structural surrogate for BRD4 BD2, along with relevant binding data and experimental protocols.

Data Presentation Binding Affinity and Selectivity of BY27

BY27 demonstrates potent inhibition of the second bromodomains of the BET family. The binding affinities (Kd) for BRD4 are presented in Table 1. The data reveals a notable selectivity of **BY27** for BRD4 BD2 over BRD4 BD1.



Target	Kd (nM)	Selectivity (BD1/BD2)
BRD4 BD1	26	~7.4-fold
BRD4 BD2	3.5	
Data sourced from MedchemExpress.[2]		_

Crystallographic Data

To date, a crystal structure of **BY27** in complex with human BRD4 BD2 has not been deposited in the Protein Data Bank (PDB). However, the crystal structure of **BY27** bound to the highly homologous BRD2 BD2 (PDB ID: 6K04) provides critical insights into the binding mode and the structural basis for its BD2 selectivity.[3] The crystallographic data for this complex are summarized in Table 2.

PDB ID	6K04	
Complex	BRD2 BD2 bound to BY27	
Resolution	1.25 Å	
Space Group	P 21 21 2	
Unit Cell Dimensions (Å)	a=71.78, b=52.60, c=32.06	
R-value work	0.168	
R-value free	0.192	
Data sourced from the RCSB PDB.[3]		

Experimental Protocols

The following protocols are based on the methodologies described in the primary publication by Chen et al. (2019) and general procedures for similar crystallographic and binding studies.

Protein Expression and Purification of BRD2 BD2



- Cloning and Expression: The cDNA encoding the C-terminal bromodomain of human BRD2 (residues 348–455) is cloned into a pET15b vector, incorporating an N-terminal six-histidine tag. The plasmid is transformed into Escherichia coli strain BL21(DE3).
- Cell Culture and Induction: The transformed E. coli are grown in LB medium containing ampicillin at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.2 mM, and the culture is incubated for an additional 16-18 hours at 16°C.
- Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM PMSF). The cells are lysed by sonication on ice.
- Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing 250 mM imidazole.
- Tag Cleavage and Further Purification: The histidine tag is cleaved using a specific protease
 (e.g., thrombin or TEV protease) during dialysis against a low-salt buffer. The cleaved protein
 is further purified by size-exclusion chromatography to obtain a highly pure and homogenous
 protein sample.

Crystallization of the BY27-BRD2 BD2 Complex

- Complex Formation: The purified BRD2 BD2 protein is concentrated to approximately 10 mg/mL. The ligand, BY27, is dissolved in DMSO and added to the protein solution at a molar ratio of 3:1 (ligand:protein). The mixture is incubated on ice for 1 hour.
- Crystallization Screening: The protein-ligand complex is subjected to sparse-matrix screening using commercial crystallization screens. The sitting-drop vapor diffusion method is commonly employed, where 1 μL of the complex is mixed with 1 μL of the reservoir solution.
- Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature. For the 6K04 structure, diffraction-quality crystals were grown in a condition containing 0.1 M Tris-HCl pH 8.0 and 30-34% PEG MME 2000.[4]



X-ray Diffraction Data Collection and Processing

- Cryo-protection: Crystals are cryo-protected by briefly soaking them in a solution containing
 the mother liquor supplemented with a cryoprotectant (e.g., 10-25% glycerol) before being
 flash-cooled in liquid nitrogen.
- Data Collection: X-ray diffraction data are collected at a synchrotron source. For the 6K04 structure, data were collected at the Shanghai Synchrotron Radiation Facility (SSRF) beamline BL19U1.
- Data Processing: The diffraction images are processed using software such as HKL2000 or XDS to integrate the reflections and scale the data. The structure is solved by molecular replacement using a previously determined bromodomain structure as a search model. The model is then refined using programs like Phenix or Refmac5, and the ligand is built into the electron density map using Coot.

Binding Affinity Determination (AlphaLISA Assay)

- Assay Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure protein-protein or protein-ligand interactions. In this context, it is used as a competition assay to determine the IC50 of the inhibitor.
- Reagents:
 - GST-tagged BRD4 BD1 or BD2 protein.
 - Biotinylated histone H4 peptide (acetylated).
 - Streptavidin-coated Donor beads.
 - Anti-GST coated Acceptor beads.
 - BY27 inhibitor at various concentrations.
 - Assay buffer.
- Procedure:



- The GST-tagged BRD protein is incubated with the inhibitor (BY27) at varying concentrations in a 384-well plate.
- The biotinylated histone peptide is added to the wells.
- Anti-GST Acceptor beads are added and the plate is incubated.
- Streptavidin Donor beads are added and the plate is incubated in the dark.
- The plate is read on an AlphaScreen-compatible plate reader.
- Data Analysis: The signal decreases as the inhibitor competes with the histone peptide for binding to the bromodomain. The IC50 value is calculated by fitting the data to a doseresponse curve. Kd values can be subsequently determined using the Cheng-Prusoff equation, although direct binding assays are often used for more precise Kd determination.

Visualizations

Experimental Workflow for Crystallography

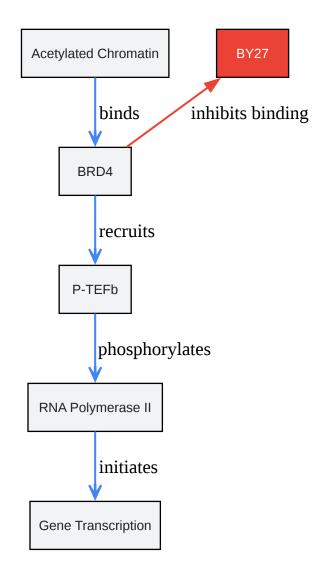


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Caption: Experimental workflow for determining the crystal structure of **BY27** bound to BRD2 BD2.

Signaling Pathway of BET Inhibition





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Caption: Simplified signaling pathway illustrating the mechanism of BET inhibition by BY27.

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